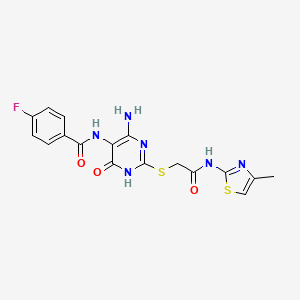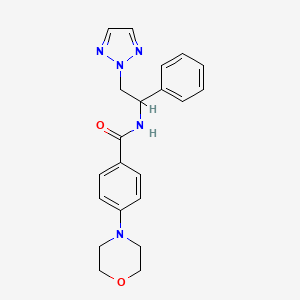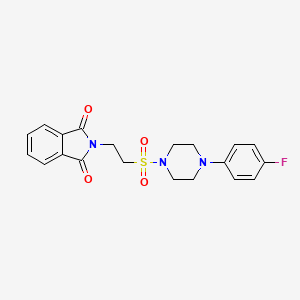
N-(4-amino-2-((2-((4-méthylthiazol-2-yl)amino)-2-oxoéthyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H15FN6O3S2 and its molecular weight is 434.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Dérivés de la 2-aminothiazole : ont été documentés pour leur activité inhibitrice puissante et sélective contre diverses lignées cellulaires cancéreuses humaines . Les variations structurelles de ces composés leur permettent d'agir comme des agents anticancéreux efficaces en ciblant différentes voies impliquées dans la prolifération et la survie des cellules cancéreuses. Le composé en question pourrait potentiellement être modifié pour améliorer ses propriétés anticancéreuses et testé contre des types spécifiques de cancer.
Propriétés antimicrobiennes
L'activité antimicrobienne des composés à base de 2-aminothiazole est bien établie . Ils peuvent être utilisés pour développer de nouveaux antibiotiques qui ciblent les souches résistantes de bactéries. La recherche sur les mécanismes d'action antimicrobiens spécifiques de ce composé pourrait conduire au développement de nouveaux traitements contre les infections bactériennes.
Utilisations anti-inflammatoires
En raison de leur structure chimique, les dérivés de la 2-aminothiazole présentent des propriétés anti-inflammatoires . Ce composé pourrait être étudié plus en profondeur pour comprendre son potentiel en tant qu'agent anti-inflammatoire, ce qui pourrait être particulièrement utile dans le traitement des maladies inflammatoires chroniques.
Effets antioxydants
Ces composés sont également prometteurs en tant qu'antioxydants . Les antioxydants sont essentiels pour lutter contre le stress oxydatif, qui est impliqué dans diverses maladies, notamment les troubles neurodégénératifs. La capacité antioxydante du composé pourrait être exploitée pour développer des agents thérapeutiques pour les maladies causées par les dommages oxydatifs.
Applications antivirales
Il a été démontré que les dérivés de la 2-aminothiazole possèdent des activités antivirales . Le composé pourrait être exploré comme une structure de base pour le développement de médicaments antiviraux, en particulier pour les virus qui ont développé une résistance aux médicaments actuels.
Inhibition de la polymérisation de la tubuline
Certains dérivés de la 2-aminothiazole ont été trouvés pour inhiber la polymérisation de la tubuline, ce qui est un mécanisme prometteur pour les médicaments anticancéreux . Ce composé pourrait être étudié pour sa capacité à inhiber la polymérisation de la tubuline dans les cellules cancéreuses, conduisant au développement de nouveaux agents chimiothérapeutiques.
Propriétés
IUPAC Name |
N-[4-amino-2-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3S2/c1-8-6-28-16(20-8)21-11(25)7-29-17-23-13(19)12(15(27)24-17)22-14(26)9-2-4-10(18)5-3-9/h2-6H,7H2,1H3,(H,22,26)(H,20,21,25)(H3,19,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHOSGVMFVJUNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2363944.png)


![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)
![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2363958.png)
![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)
![Rac-4-[(4ar,7as)-octahydrocyclopenta[b]morpholine-4-carbonyl]-2-chloro-6-ethylpyridine](/img/structure/B2363960.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)
